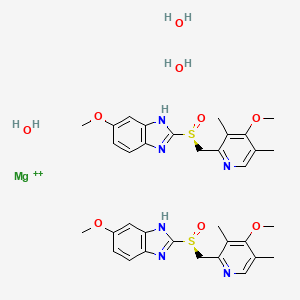

Esomeprazole magnesium hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Esomeprazole magnesium hydrate is a proton pump inhibitor used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of nonsteroidal anti-inflammatory drug (NSAID) associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole and is marketed under the brand name Nexium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole magnesium hydrate involves several steps:

Salt Formation: Esomeprazole sodium is prepared through the reaction of esomeprazole with sodium methoxide.

Salt Exchange: Esomeprazole sodium and magnesium chloride undergo salt exchange in methanol to produce esomeprazole magnesium trihydrate.

Industrial Production Methods: An improved process for the preparation of esomeprazole magnesium dihydrate involves the isolation of intermediates and in situ conversion of esomeprazole potassium into esomeprazole magnesium . This method ensures high crystallinity, high crystal separation speed, short drying time, and low energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: Esomeprazole magnesium hydrate undergoes various chemical reactions, including:

Oxidation: Conversion of ufiprazole to esomeprazole.

Salt Formation: Reaction with sodium methoxide to form esomeprazole sodium.

Salt Exchange: Formation of esomeprazole magnesium trihydrate through salt exchange with magnesium chloride.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidation step.

Sodium Methoxide: Used for the formation of esomeprazole sodium.

Magnesium Chloride: Used in the salt exchange process.

Major Products:

Esomeprazole: The primary product formed from the oxidation of ufiprazole.

Esomeprazole Sodium: An intermediate formed during the synthesis.

Esomeprazole Magnesium Trihydrate: The final product.

Wissenschaftliche Forschungsanwendungen

Esomeprazole magnesium hydrate has a wide range of scientific research applications:

Chemistry: Used in the study of proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Widely used in the treatment of GERD, gastric ulcers, and hypersecretory conditions.

Industry: Utilized in the pharmaceutical industry for the production of medications like Nexium.

Wirkmechanismus

Esomeprazole magnesium hydrate exerts its effects by selectively inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The binding of esomeprazole to the proton pump is irreversible, resulting in a prolonged antisecretory effect .

Vergleich Mit ähnlichen Verbindungen

Esomeprazole magnesium hydrate is compared with other proton pump inhibitors such as:

Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to inhibit acid secretion to a similar extent.

Pantoprazole: Another proton pump inhibitor with similar efficacy.

Lansoprazole: Comparable in its mechanism of action and therapeutic use.

Dexlansoprazole: Similar in its acid-suppressing effects.

Rabeprazole: Another proton pump inhibitor with similar properties.

This compound is unique due to its specific isomeric form, which may offer certain pharmacokinetic advantages over its racemic counterpart, omeprazole .

Eigenschaften

Molekularformel |

C34H44MgN6O9S2+2 |

|---|---|

Molekulargewicht |

769.2 g/mol |

IUPAC-Name |

magnesium;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole;trihydrate |

InChI |

InChI=1S/2C17H19N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3,(H,19,20);;3*1H2/q;;+2;;;/t2*24-;;;;/m00..../s1 |

InChI-Schlüssel |

ARGAGMTUBUKMOG-OXLUMUBXSA-N |

Isomerische SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.